(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a carboxybutanoylamino group with a cyclohexylcyclohexanamine moiety, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the formation of the carboxybutanoylamino group and the cyclohexylcyclohexanamine moiety. The synthetic route may include the use of protecting groups, selective functional group transformations, and coupling reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine include other amino acid derivatives and cyclohexylamines. Examples include:
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
- N-cyclohexylcyclohexanamine
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylamine .
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C35H65N3O5 |
---|---|
Molekulargewicht |
607.9 g/mol |
IUPAC-Name |
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C11H19NO5/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h2*11-13H,1-10H2;7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t;;8-/m..0/s1 |
InChI-Schlüssel |
KAVPNSYXQPLGKN-GVQWMTJGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.